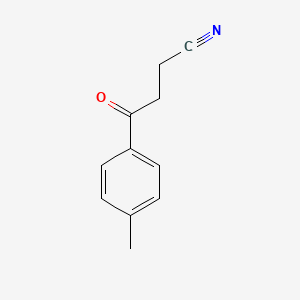

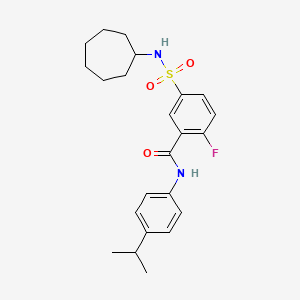

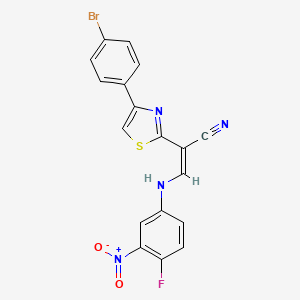

![molecular formula C22H24FN5O B2493459 1-[(3-fluorophenyl)acetyl]-4-{[1-(2-methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine CAS No. 1396855-53-0](/img/structure/B2493459.png)

1-[(3-fluorophenyl)acetyl]-4-{[1-(2-methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound belongs to a class of chemicals that have garnered interest for their potential in various biochemical and pharmacological applications. While the specific compound "1-[(3-fluorophenyl)acetyl]-4-{[1-(2-methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine" is not directly mentioned in available literature, related structures have been explored for their biological activity and chemical properties, providing a foundational understanding of their significance.

Synthesis Analysis

The synthesis of related piperazine derivatives often involves multi-step chemical reactions, starting from basic aromatic compounds and proceeding through acetylation, alkylation, and cyclization steps. For example, the synthesis of N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine, a compound with a somewhat similar structure, highlights the complexity and precision required in synthesizing such molecules (Westaway et al., 2009).

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by the presence of a piperazine ring, which is often substituted with various functional groups that impart distinct chemical properties. X-ray diffraction studies, such as those conducted on related compounds, provide insight into the crystal structure and molecular conformation, revealing the spatial arrangement of atoms and the presence of intermolecular interactions (Sanjeevarayappa et al., 2015).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Structure

- Piperazine derivatives, including those with fluorophenyl components, have been explored for their potential as calcium channel blockers, exhibiting vasodilating effects and antihistamine activity. The synthesis of such compounds often involves complex reactions like Wittig reactions and metal-catalyzed aminations (Shakhmaev et al., 2016).

Biological and Pharmacological Activities

- Antitumor Activity :

- Some derivatives, including those incorporating the 1-[bi-(4-fluorophenyl)methyl]piperazine group, have shown significant inhibitory activity against tumor cells, highlighting their potential in cancer research (Ding et al., 2016).

- Antimicrobial Activity :

- Compounds containing the 1-arylpiperazine structure demonstrated notable antimicrobial activities, suggesting their applicability in addressing bacterial infections (Demirbaş et al., 2010).

- Motilin Receptor Agonist :

- Certain derivatives have been identified as motilin receptor agonists, influencing gastrointestinal motility, which can be crucial in the treatment of related disorders (Westaway et al., 2009).

Other Potential Applications

- Herbicidal and Plant Growth Activities :

- Piperazine derivatives have also been evaluated for use as herbicides and plant growth regulators, with certain structures showing promising results in this domain (Stoilkova et al., 2014).

- Neurological Applications :

- Some compounds have been assessed for their neuroprotective effects and potential anti-ischemic activity, suggesting their relevance in neuropharmacology (Zhong et al., 2018).

Eigenschaften

IUPAC Name |

2-(3-fluorophenyl)-1-[4-[[3-(2-methylphenyl)triazol-4-yl]methyl]piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24FN5O/c1-17-5-2-3-8-21(17)28-20(15-24-25-28)16-26-9-11-27(12-10-26)22(29)14-18-6-4-7-19(23)13-18/h2-8,13,15H,9-12,14,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIKRGQXGSHHKTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=CN=N2)CN3CCN(CC3)C(=O)CC4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

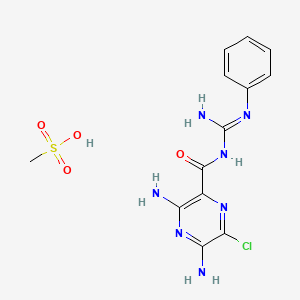

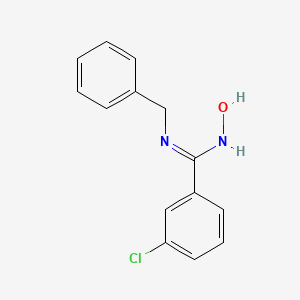

![1-(3-Methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2493386.png)

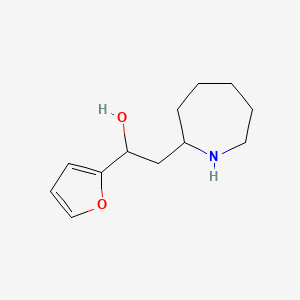

![8-(4-Benzhydrylpiperazin-1-yl)-3-methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione](/img/no-structure.png)

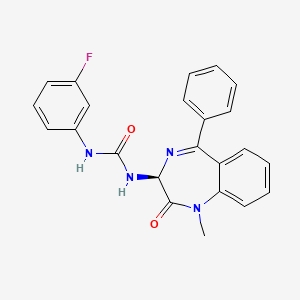

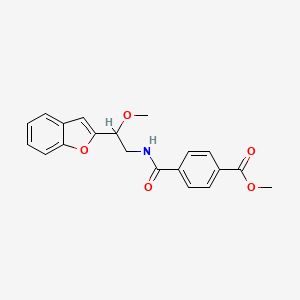

![Methyl (E)-4-[3-[(2-fluorophenyl)methyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-oxobut-2-enoate](/img/structure/B2493398.png)

![2-Amino-4-(4-hydroxyphenyl)-6-(3-methoxybenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2493399.png)